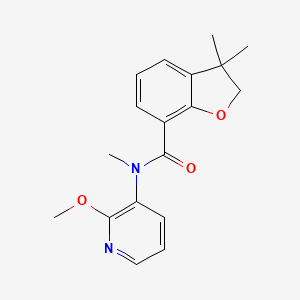![molecular formula C14H13F3N2O2 B7042949 5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one](/img/structure/B7042949.png)
5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one is a synthetic organic compound that features a pyridazinone core substituted with a trifluoromethylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethylphenoxyethyl Group: The trifluoromethylphenoxyethyl group can be introduced via nucleophilic substitution reactions, where the pyridazinone core reacts with 4-(trifluoromethyl)phenoxyethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethylphenoxyethyl group, where nucleophiles can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methylthio]phenoxyacetic acid: This compound also contains a trifluoromethylphenyl group and exhibits similar chemical properties.
Trifluoromethylated Indoles: These compounds share the trifluoromethyl group and are known for their diverse biological activities.
Uniqueness
5-Methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one is unique due to its specific combination of a pyridazinone core and a trifluoromethylphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-2-[2-[4-(trifluoromethyl)phenoxy]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-10-8-13(20)19(18-9-10)6-7-21-12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFIMTMQNXNHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1)CCOC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-hydroxyethyl)oxolan-3-yl]-3-methoxy-1,2-oxazole-5-carboxamide](/img/structure/B7042879.png)
![2-chloro-4-cyano-N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7042885.png)
![3-cyclopropyl-5-[(4-methylphenyl)methylsulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7042886.png)
![1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea](/img/structure/B7042894.png)
![3-Cyclobutyl-4-methyl-5-[(4-methylphenyl)sulfinylmethyl]-1,2,4-triazole](/img/structure/B7042901.png)
![3-Cyclobutyl-5-[(4-methoxyphenyl)sulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B7042909.png)
![3-[(3-Chlorophenyl)sulfinylmethyl]-5-cyclopropyl-4-methyl-1,2,4-triazole](/img/structure/B7042919.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetamide](/img/structure/B7042929.png)
![3-Cyclopropyl-5-[[2-(methoxymethyl)-2-propylpyrrolidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7042940.png)
![1-methyl-N-[[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B7042941.png)
![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7042959.png)
![5-Methyl-2-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7042967.png)

![N-propan-2-yl-1-[4-[(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7042978.png)
